![molecular formula C24H25N5O3S B611753 Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone CAS No. 1392443-41-2](/img/structure/B611753.png)
Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolo[3,4-c]pyrrol ring, a pyridinyl group, an azetidinyl group, and a methanone group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[3,4-c]pyrrol ring suggests a cyclic structure, while the pyridinyl, azetidinyl, and methanone groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the pyridinyl group might undergo reactions typical of aromatic compounds, while the azetidinyl group could participate in reactions involving the opening of the three-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the strain in the azetidinyl ring .Scientific Research Applications
Synthesis and Chemical Properties
- New Synthesis Techniques : The compound is involved in advanced synthesis techniques. For example, it's used in the synthesis of the Pyrrolo[1,2-b]cinnolin-10-one Ring System, demonstrating its utility in complex organic synthesis (Kimbaris & Varvounis, 2000).
- Molecular Transformations : It plays a role in molecular transformations, such as in the synthesis of morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, highlighting its versatility in organic chemistry (Zaki, El-Dean, & Radwan, 2014).
- Development of Pyrrolylpyridines : This compound is pivotal in the first synthesis of pyrrolylpyridines from alkynes and isothiocyanates, showcasing its significance in the creation of aza heterocycles (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Application in Drug Development
- Potential in Medicinal Chemistry : The compound's derivatives have been explored for anti-inflammatory and analgesic activities, indicating its potential in drug discovery (Muchowski et al., 1985).
- Role in Imaging Agents : It is used in the synthesis of imaging agents, such as in the development of PET agents for Parkinson's disease imaging (Wang, Gao, Xu, & Zheng, 2017).
Other Applications
- Heterocyclic Chemistry : Its involvement in the synthesis of quinoline derivatives bearing pyrazoline and pyridine analogues contributes to the study of heterocyclic chemistry, particularly in relation to antimicrobial activity (Desai, Patel, & Dave, 2016).
- Structural and DFT Studies : It serves as a subject in structural chemistry and density functional theory (DFT) studies, as seen in the analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (Huang et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1-isoquinolin-5-ylsulfonylazetidin-3-yl)-(2-pyridin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c30-24(28-13-18-11-27(12-19(18)14-28)21-4-7-25-8-5-21)20-15-29(16-20)33(31,32)23-3-1-2-17-10-26-9-6-22(17)23/h1-10,18-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORKZGMPBYXFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=NC=C3)C(=O)C4CN(C4)S(=O)(=O)C5=CC=CC6=C5C=CN=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1H)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]-methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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